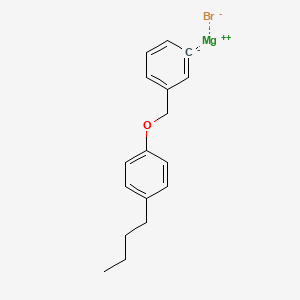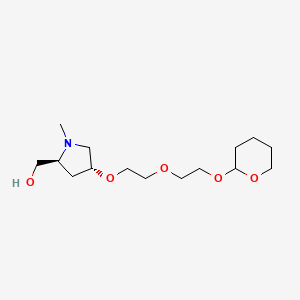
((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a pyrrolidine ring substituted with a methanol group and a tetrahydropyran-2-yl ether chain, making it an interesting subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the methanol group, and attachment of the tetrahydropyran-2-yl ether chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ether chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while reduction can produce various alcohol derivatives.
科学研究应用
Chemistry
In chemistry, ((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its stereochemistry makes it a valuable tool for investigating chiral recognition and binding in biological systems.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate or active ingredient. Its ability to undergo various chemical modifications allows for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of ((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and activity. For example, the methanol group can form hydrogen bonds with target molecules, while the ether chain can influence the compound’s solubility and distribution.
相似化合物的比较
Similar Compounds
- ((2S,4R)-1-Methyl-4-(2-(2-(methoxyethoxy)ethoxy)pyrrolidin-2-yl)methanol
- ((2S,4R)-1-Methyl-4-(2-(2-(ethoxyethoxy)ethoxy)pyrrolidin-2-yl)methanol
Uniqueness
((2S,4R)-1-Methyl-4-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol is unique due to its tetrahydropyran-2-yl ether chain, which imparts distinct chemical and physical properties. This feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
属性
分子式 |
C15H29NO5 |
|---|---|
分子量 |
303.39 g/mol |
IUPAC 名称 |
[(2S,4R)-1-methyl-4-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C15H29NO5/c1-16-11-14(10-13(16)12-17)19-8-6-18-7-9-21-15-4-2-3-5-20-15/h13-15,17H,2-12H2,1H3/t13-,14+,15?/m0/s1 |
InChI 键 |
PZTYTHVOBQKRIZ-SNTRVMSOSA-N |
手性 SMILES |
CN1C[C@@H](C[C@H]1CO)OCCOCCOC2CCCCO2 |
规范 SMILES |
CN1CC(CC1CO)OCCOCCOC2CCCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


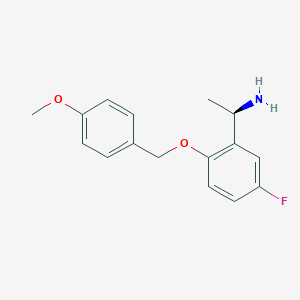
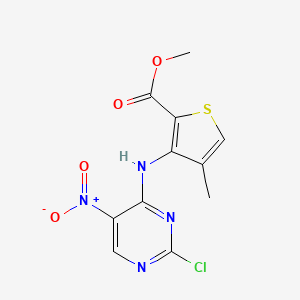
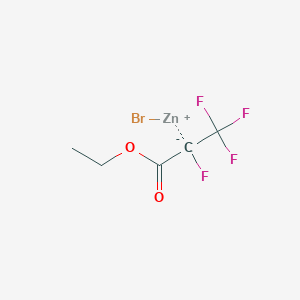
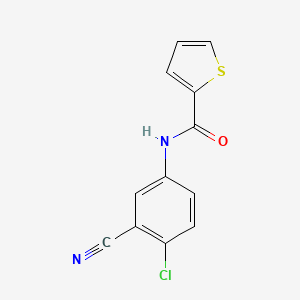
![4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14895933.png)
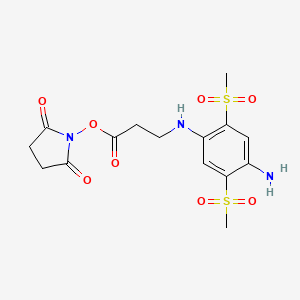

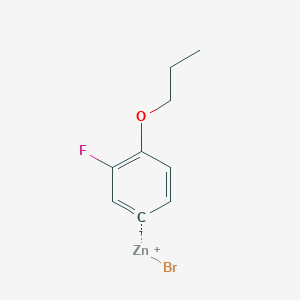


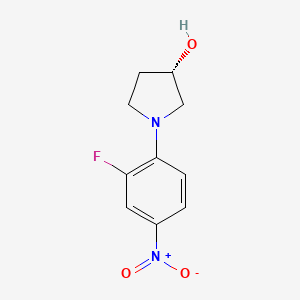

![3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B14895979.png)
